molecular formula C24H20ClN3O7S B2727017 [2-(4-chloro-3-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate CAS No. 852914-84-2

[2-(4-chloro-3-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate

Cat. No.: B2727017
CAS No.: 852914-84-2
M. Wt: 529.95
InChI Key: MHOKLNQFQQXWMR-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a nitroanilino core, a sulfonylamino acetate ester, and a phenylethenyl substituent. The 4-chloro-3-nitroanilino group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The (E)-styrenyl group may contribute to π-π stacking interactions in crystalline or biological environments.

Properties

IUPAC Name

[2-(4-chloro-3-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O7S/c25-20-12-11-19(15-21(20)28(31)32)27-24(30)23(18-9-5-2-6-10-18)35-22(29)16-26-36(33,34)14-13-17-7-3-1-4-8-17/h1-15,23,26H,16H2,(H,27,30)/b14-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOKLNQFQQXWMR-BUHFOSPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OC(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OC(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-chloro-3-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article synthesizes available data regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The chemical formula of the compound is C24H20ClN3O5SC_{24}H_{20}ClN_3O_5S with a molecular weight of approximately 497.9 g/mol. The structural complexity includes a chloro and nitro substituent, which are often associated with enhanced biological activity.

Preliminary studies suggest that this compound may exert its biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The sulfonylamino group is hypothesized to interact with key enzymes involved in cellular signaling pathways.
  • Cytotoxic Effects : The presence of the nitro group may contribute to reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.

In Vitro Studies

  • Cytotoxicity Assays :
    • The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated a significant reduction in cell viability with an IC50 value ranging from 10 to 20 µM, suggesting potent cytotoxic effects.
    Cell LineIC50 (µM)
    MCF-715
    A54912
    HepG2>20
  • Antimicrobial Activity :
    • Against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited moderate antibacterial activity, with minimum inhibitory concentrations (MIC) around 50 µg/mL.
  • Antiparasitic Activity :
    • The compound demonstrated activity against Leishmania donovani and Trypanosoma brucei, with effective concentrations (EC50) in the low micromolar range.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chloro or nitro groups can significantly alter the biological activity of the compound. For example, replacing the chloro group with a bromo group resulted in decreased cytotoxicity but increased selectivity towards certain cancer cell lines.

Case Study 1: Breast Cancer Treatment

A study evaluated the efficacy of this compound in combination with standard chemotherapy agents like doxorubicin. The combination therapy showed enhanced cytotoxicity compared to monotherapy, indicating potential for use as an adjunct treatment.

Case Study 2: Antileishmanial Activity

In a comparative study against established treatments like amphotericin B, this compound displayed comparable efficacy but with a more favorable safety profile, highlighting its potential as a novel therapeutic agent for leishmaniasis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and related molecules from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Substituents Molecular Weight* Notable Features
[Target Compound] Nitroanilino, sulfonylamino acetate, styrenyl 4-chloro-3-nitro, phenyl 540.92 g/mol High polarity (sulfonamide), strong electron-withdrawing nitro group
2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-... Sulfanyl, quinazolinone Phenylethyl, isoindole N/A Sulfhydryl group (less polar), fused quinazolinone-isoindole system
[2-(2-Methylanilino)-2-oxoethyl] 2-(4-chloro-2-methylphenoxy)acetate Methylanilino, acetophenoxy acetate 4-chloro-2-methyl 369.82 g/mol Methyl substituents (electron-donating), ester linkages
Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate Styryl, pyridazinyl acetate Ethyl ester 284.31 g/mol Conjugated styrenyl group, heterocyclic pyridazine ring

*Molecular weights calculated based on formula (if available) or estimated from analogs.

Key Comparisons:

Electron Effects: The target compound’s 4-chloro-3-nitroanilino group combines chloro (moderate electron-withdrawing) and nitro (strong electron-withdrawing) substituents, likely increasing acidity at the anilino NH compared to the methylanilino group in ’s compound . The sulfonylamino group in the target compound enhances polarity and hydrogen-bonding capacity versus the sulfanyl group in ’s compound, which is less oxidized and more lipophilic .

Aromatic Systems: The styrenyl group in both the target compound and ’s compound enables π-π stacking. However, ’s pyridazine ring introduces nitrogen-based hydrogen-bonding sites absent in the target compound’s purely hydrocarbon phenyl systems . ’s quinazolinone-isoindole fused system offers rigid planar geometry, contrasting with the target compound’s flexible nitroanilino-acetate backbone .

Substituent Impact: The 4-chloro-2-methylphenoxy group in ’s compound provides steric bulk and moderate electron withdrawal, whereas the target compound’s 4-chloro-3-nitro substitution creates a more electron-deficient aromatic ring .

Biological Implications (Inferred): Sulfonamides (target compound) are often associated with enzyme inhibition (e.g., carbonic anhydrase), while sulfanyl groups () may participate in redox reactions.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s nitro and sulfonamide groups may complicate synthesis compared to ’s simpler methylanilino-acetate, requiring careful nitro reduction control and sulfonylation conditions .
  • Solubility : The sulfonamide in the target compound likely improves aqueous solubility over ’s sulfanyl analog, critical for pharmaceutical applications .
  • Conformational Analysis : Crystallographic tools like SHELX could resolve the (E)-styrenyl configuration and sulfonamide geometry, aiding in structure-activity relationship studies .

Notes on Evidence Limitations

  • No direct biological or crystallographic data for the target compound was found in the evidence; comparisons rely on structural analogies.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (silica GF254) and adjust catalyst loading (e.g., 10 mol% DMAP for acylation).
  • Control stereochemistry during sulfonamide formation by maintaining anhydrous conditions and low temperatures (0–5°C) .

Basic: What spectroscopic and crystallographic methods are essential for structural characterization?

Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR (DMSO-d6) to confirm substituent connectivity. Pay attention to aromatic protons (δ 7.1–8.3 ppm) and sulfonamide NH (δ 10.2–10.8 ppm) .
  • X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation from acetone), determine the absolute configuration and hydrogen-bonding networks, as demonstrated for analogous quinoline derivatives .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Basic: How can in vitro assays evaluate the compound’s potential biological activity?

Answer:

  • Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values, with doxorubicin as a positive control .
  • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates and kinetic analysis .

Advanced: How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Answer:

  • Dynamic effects : Investigate rotameric equilibria in sulfonamide or amide groups using variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .
  • Crystallographic confirmation : Resolve ambiguities in substituent orientation via X-ray diffraction, as seen in structurally related spirocyclic compounds .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., EGFR kinase domain). Validate with MD simulations (NAMD/GROMACS) to assess stability .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the nitroaniline group) using Phase or MOE .
  • ADMET prediction : Employ SwissADME or pkCSM to estimate bioavailability, metabolic stability, and toxicity profiles .

Advanced: How to design environmental fate studies for this compound, given its structural complexity?

Answer:

  • Degradation pathways : Perform hydrolysis studies (pH 4–9, 25–50°C) and analyze products via LC-MS. Compare with chlorinated quinoline derivatives, which show pH-dependent stability .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50_{50} values .
  • Soil adsorption : Apply batch equilibrium methods (OECD 106) with HPLC quantification, noting the influence of nitro and sulfonyl groups on Koc_{oc} .

Advanced: What strategies address low yields in the final coupling step of the synthesis?

Answer:

  • Alternative coupling reagents : Replace EDC with HATU or PyBOP to enhance efficiency in sterically hindered reactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 80°C) and improve yields by 15–20%, as validated for acetamide derivatives .
  • Protecting groups : Temporarily protect the nitroaniline moiety with Boc groups to prevent side reactions during sulfonamide formation .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?

Answer:

  • Bioisosteric replacement : Substitute the nitro group with a trifluoromethyl group to reduce toxicity while maintaining electron-withdrawing effects .
  • Prodrug design : Introduce esterase-labile groups (e.g., acetyl) to the phenyl ring to improve solubility and oral bioavailability .
  • PEGylation : Attach polyethylene glycol chains to the sulfonamide nitrogen to prolong half-life, as demonstrated for similar therapeutic agents .

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